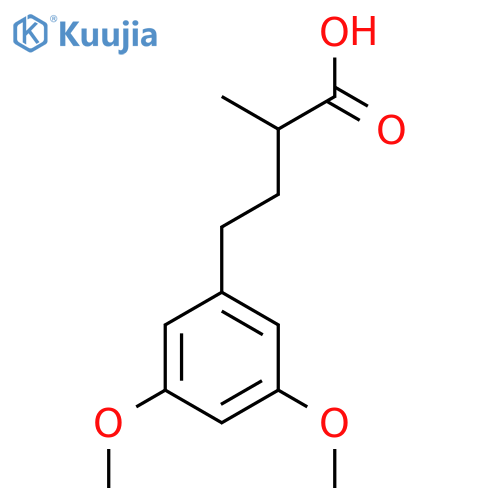Cas no 2229435-16-7 (4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid)

2229435-16-7 structure
商品名:4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid
- 2229435-16-7
- EN300-1818837
-
- インチ: 1S/C13H18O4/c1-9(13(14)15)4-5-10-6-11(16-2)8-12(7-10)17-3/h6-9H,4-5H2,1-3H3,(H,14,15)
- InChIKey: JJRJWDACIMTLAZ-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CCC1C=C(C=C(C=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 238.12050905g/mol
- どういたいしつりょう: 238.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55.8Ų
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1818837-0.1g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1818837-0.05g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1818837-10.0g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1818837-2.5g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1818837-10g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1818837-5g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1818837-1.0g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1818837-0.5g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1818837-5.0g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1818837-0.25g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 0.25g |
$642.0 | 2023-09-19 |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
2229435-16-7 (4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid) 関連製品
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
